Suc-Ala-Glu-Pro-Phe-Pna
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Glu-Pro-Phe-Pna involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of alanine, followed by the coupling of glutamic acid, proline, and phenylalanine. The final step involves the attachment of p-nitroaniline to the peptide chain . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Glu-Pro-Phe-Pna primarily undergoes hydrolysis reactions. Under the action of enzymes like elastase, cathepsin G, and chymotrypsin, the compound is hydrolyzed, releasing yellow p-nitroaniline .
Common Reagents and Conditions
The hydrolysis reactions typically occur in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and enzyme solutions. The reactions are often carried out at temperatures around 20°C to 37°C .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be measured colorimetrically .
Scientific Research Applications
Suc-Ala-Glu-Pro-Phe-Pna has a wide range of applications in scientific research:
Mechanism of Action
Suc-Ala-Glu-Pro-Phe-Pna exerts its effects through hydrolysis by specific enzymes. The molecular target is the peptidylprolyl isomerase Pin1, which catalyzes the cis-trans isomerization of proline residues in proteins . The hydrolysis of this compound by Pin1 releases p-nitroaniline, which can be measured to assess the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for elastase and chymotrypsin.
Suc-Ala-Ala-Pro-Leu-pNA: Used for studying the activity of different proteases.
Uniqueness
Suc-Ala-Glu-Pro-Phe-Pna is unique due to its specificity for the peptidylprolyl isomerase Pin1, making it a valuable tool for studying the inhibition and catalytic activity of this enzyme . Its ability to release a measurable chromogenic product upon hydrolysis further enhances its utility in various biochemical assays .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHRDNJQWUSLK-KMAVCZJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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